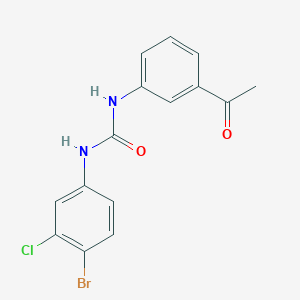![molecular formula C15H13N3O5 B4129155 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4129155.png)
4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid
Vue d'ensemble
Description
4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid, also known as N-(4-nitrophenyl)-N'-(4-carboxymethylbenzoyl)hydrazine (NPCBH), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the hydrazine family and has a molecular weight of 365.32 g/mol.
Mécanisme D'action
The mechanism of action of 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid is not fully understood. However, it has been suggested that NPCBH inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. NPCBH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid are still being investigated. However, some studies have shown that NPCBH can induce oxidative stress in cancer cells, leading to cell death. Additionally, NPCBH has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, NPCBH has been shown to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using NPCBH in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid. One of the most promising directions is the development of new cancer drugs based on NPCBH. Additionally, further studies are needed to investigate the mechanism of action of NPCBH and its potential applications in other fields, such as materials science and environmental science. Furthermore, the development of new methods for improving the solubility and bioavailability of NPCBH could enhance its efficacy and broaden its applications.
Applications De Recherche Scientifique
4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of NPCBH is in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, NPCBH has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
Propriétés
IUPAC Name |
4-[[(4-nitrophenyl)carbamoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-14(20)11-3-1-10(2-4-11)9-16-15(21)17-12-5-7-13(8-6-12)18(22)23/h1-8H,9H2,(H,19,20)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVXRWMZJDGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4129080.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)

![N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine](/img/structure/B4129095.png)

![N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4129106.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4129120.png)
![N-(4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4129124.png)
![4,6-dimethyl-N-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4129127.png)
![N-(4-bromophenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B4129134.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4129154.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4129162.png)
![N-(4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4129166.png)